2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
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Overview
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that contains a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl group-containing drugs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that trifluoromethyl group-containing drugs can affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Trifluoromethyl group-containing drugs are known to have numerous pharmacological activities .
Action Environment
It is known that environmental factors can influence the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-containing building block with a suitable pyrimidine precursor. The reaction conditions often include the use of strong bases and solvents such as acetonitrile or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with applications in pharmaceuticals and agrochemicals.
6-(Trifluoromethyl)pyrimidine: Similar in structure but with different biological activities and applications.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific heterocyclic structure, which combines the properties of both pyrrolo and pyrimidine rings. This structural feature, along with the trifluoromethyl group, provides enhanced stability, lipophilicity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;/h2,11H,1,3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBRJANRTULNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956307-48-4 |
Source
|
Record name | 2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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